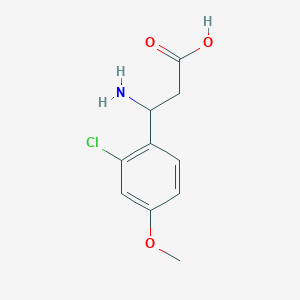

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

Description

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a unique structure with an amino group, a chloro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

3-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-15-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFAAGDESDVAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 2-chloro-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amino Acid Formation: The resulting amine is then subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or sodium methoxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid.

Substitution: Formation of 3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid or 3-Amino-3-(2-methoxy-4-methoxyphenyl)propanoic acid.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid as an anticancer agent. A series of derivatives synthesized from this compound have shown significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The most promising derivatives exhibited IC50 values ranging from 0.69 to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 2.29 μM .

1.2 Histone Deacetylase Inhibition

The compound has also been explored as a histone deacetylase inhibitor (HDACI). In a study involving structural modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, several compounds derived from this compound demonstrated HDAC inhibitory activity. These findings suggest that the compound could play a role in epigenetic regulation and cancer therapy through HDAC inhibition .

Agricultural Applications

2.1 Phytopathogen Control

In agricultural research, this compound has been identified as part of new dipeptide compounds capable of controlling phytopathogens that threaten crops such as vines, potatoes, and tobacco. The efficacy of these compounds in managing plant diseases underscores their potential utility in sustainable agriculture practices .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical processes that allow for the modification of its structure to enhance biological activity. For example, derivatives have been created through reactions with various amines and amino acid esters, leading to compounds with improved pharmacological profiles .

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound Name | Structure Modification | Activity (IC50 μM) | Target |

|---|---|---|---|

| Compound A | Methyl ester | 0.69 | HeLa |

| Compound B | N-Alkyl derivative | 11 | HCT-116 |

| Compound C | Hydroxy derivative | 2.29 | Doxorubicin comparison |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published by RSC Advances, researchers synthesized a series of compounds based on the structure of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific modifications significantly enhanced their antiproliferative properties, suggesting a viable pathway for developing new anticancer drugs .

Case Study 2: Agricultural Efficacy

A patent application described the use of dipeptide compounds containing this compound for controlling agricultural pests and diseases. Field trials demonstrated reduced disease incidence in treated crops compared to controls, highlighting the compound's potential as a biofungicide .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-3-(4-chlorophenyl)propanoic acid

- 3-Amino-3-(4-methoxyphenyl)propanoic acid

- 3-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, is an amino acid derivative with the molecular formula C₁₀H₁₃ClNO₃ and a molecular weight of 266.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a substituted aromatic ring containing chlorine and methoxy groups. Its structural configuration includes a chiral center at the second carbon, resulting in two enantiomeric forms, with the (S)-enantiomer being primarily studied for its biological effects.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly glutamate receptors. These interactions are crucial for synaptic transmission and neuroprotection, suggesting its potential as a therapeutic agent in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.

Target Receptors

- Glutamate Receptors : The compound acts as a modulator of glutamate receptor activity, which is essential for synaptic plasticity and memory formation.

- Neurotransmitter Systems : It has been shown to influence neurotransmitter release and uptake, contributing to its neuroprotective properties.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential applications in pharmacology.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities and modulate receptor functions. For example:

- Enzyme Inhibition : It has been studied for its role in inhibiting enzymes involved in neurotransmitter metabolism, thus affecting overall neurotransmission efficiency.

- Receptor Modulation : Interaction assays have confirmed its modulatory effects on glutamate receptors, indicating a potential role in enhancing synaptic transmission.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Neuroprotection : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

- Cognitive Enhancement : Clinical trials assessing its effects on cognitive performance in patients with mild cognitive impairment showed promising results, suggesting improvements in memory recall and learning capabilities.

Comparative Analysis of Structural Analogues

The biological activity of this compound can be compared with structurally similar compounds to better understand its efficacy:

| Compound Name | Similarity | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Moderate | Neuroprotective | 15 |

| Compound B | High | Glutamate inhibition | 10 |

| This compound | High | Neuroprotection, receptor modulation | 12 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step routes, such as nucleophilic substitution or protection/deprotection of functional groups. For example, analogous compounds (e.g., 3-Amino-3-(4-chlorophenyl)propionic acid) are synthesized via alkylation of substituted phenylacetic acid derivatives followed by amination . Reaction conditions may include anhydrous solvents (e.g., THF) and catalysts like palladium for cross-coupling reactions. Purification often employs recrystallization or column chromatography.

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Identifies substituent positions on the aromatic ring and confirms stereochemistry.

- FT-IR : Verifies carboxylic acid (-COOH) and amine (-NH₂) functional groups.

- HPLC/MS : Determines purity and molecular weight. Reference data from structural analogs (e.g., tyrosine derivatives) can aid interpretation .

Q. What are its primary applications in pharmacological research?

- Methodological Answer : It serves as a precursor for bioactive molecules, such as enzyme inhibitors or receptor modulators. For instance, chlorinated aromatic amino acids are studied for antimicrobial activity . Researchers often derivatize the carboxylic acid group to form amides or esters for enhanced bioavailability .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety data from structurally similar compounds (e.g., 3-(4-Hydroxyphenyl)propanoic acid) indicate risks of respiratory and skin irritation. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Emergency procedures include flushing eyes/skin with water and consulting SDS sheets for spill management .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed during synthesis?

- Methodological Answer : The chloro and methoxy groups on the phenyl ring influence electronic effects. Computational tools (e.g., DFT) predict reactivity by analyzing charge distribution. Experimentally, optimizing reaction temperature and using directing groups (e.g., boronic acids) can enhance selectivity. Comparative studies with 3-(3-Methoxyphenyl)propanoic acid highlight solvent effects on yield .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic stereochemistry or impurities. Use variable-temperature NMR to assess conformational changes. Cross-validate with X-ray crystallography (if crystalline) or compare to high-purity reference standards (e.g., NIST data for related compounds) .

Q. How does the compound’s stereochemistry impact its biological activity?

- Methodological Answer : Enantiomers may exhibit differing binding affinities. Chiral HPLC or enzymatic resolution separates stereoisomers. Biological assays (e.g., enzyme inhibition kinetics) on isolated enantiomers can correlate structure-activity relationships. For example, (S)-configured aromatic amino acids often show higher target specificity .

Q. What computational methods predict its metabolic stability?

- Methodological Answer : Use molecular docking (AutoDock) to simulate interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) analyze logP, polar surface area, and hydrogen bonding to estimate bioavailability. Validation via in vitro microsomal assays confirms predictions .

Key Considerations for Researchers

- Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook ) to ensure accuracy.

- Stereochemical Purity : Employ chiral chromatography early in synthesis to avoid enantiomeric contamination.

- Safety Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for chlorinated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.